molecular formula C16H19N3O3S2 B216366 4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide

4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide

Cat. No. B216366
M. Wt: 365.5 g/mol
InChI Key: OQTHGUCCGLLMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide, also known as Mecarbinate, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of sulfonamides and has been synthesized through various methods.

Mechanism of Action

The exact mechanism of action of 4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide is not fully understood. However, it is believed that 4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide exerts its therapeutic effects by inhibiting carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of carbonic anhydrase can lead to a decrease in bicarbonate and proton concentrations, which can alter various physiological processes.
Biochemical and Physiological Effects:
4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains. 4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide has also been shown to inhibit the activity of carbonic anhydrase in vitro and in vivo. In addition, 4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide has been reported to have antitumor activity in various cancer cell lines.

Advantages and Limitations for Lab Experiments

4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. 4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide is also relatively inexpensive compared to other compounds with similar therapeutic properties. However, 4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous environments. In addition, 4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide has low bioavailability, which can limit its use in in vivo studies.

Future Directions

There are several future directions for the use of 4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide in scientific research. One potential direction is the investigation of its potential as a therapeutic agent for various diseases. 4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide has been shown to have potential as an antibacterial, antifungal, and antitumor agent, and further studies could explore its potential in these areas. Another potential direction is the investigation of its mechanism of action. The exact mechanism of action of 4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide is not fully understood, and further studies could shed light on this area. Finally, future studies could explore ways to increase the bioavailability of 4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide, which could expand its potential use in in vivo studies.
Conclusion:
In conclusion, 4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide is a chemical compound that has been extensively used in scientific research for its potential therapeutic properties. It has been synthesized through various methods and has been investigated for its antibacterial, antifungal, and antitumor activities. 4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide has also been studied for its potential to inhibit carbonic anhydrase, an enzyme that plays a critical role in various physiological processes. While 4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide has several advantages for lab experiments, it also has some limitations. Future studies could explore its potential as a therapeutic agent for various diseases, its mechanism of action, and ways to increase its bioavailability.

Synthesis Methods

4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide can be synthesized through various methods. One of the most common methods is the reaction of 4-aminobenzenesulfonamide with 2-(4-methoxyphenyl)ethyl isothiocyanate in the presence of a base. The reaction yields 4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide as a white solid with a melting point of 209-210°C. The purity of the compound can be confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide has been extensively used in scientific research for its potential therapeutic properties. It has been investigated for its antibacterial, antifungal, and antitumor activities. 4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide has also been studied for its potential to inhibit carbonic anhydrase, an enzyme that plays a critical role in various physiological processes.

properties

Product Name

4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide

Molecular Formula

C16H19N3O3S2

Molecular Weight

365.5 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(4-sulfamoylphenyl)thiourea

InChI

InChI=1S/C16H19N3O3S2/c1-22-14-6-2-12(3-7-14)10-11-18-16(23)19-13-4-8-15(9-5-13)24(17,20)21/h2-9H,10-11H2,1H3,(H2,17,20,21)(H2,18,19,23)

InChI Key

OQTHGUCCGLLMFZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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